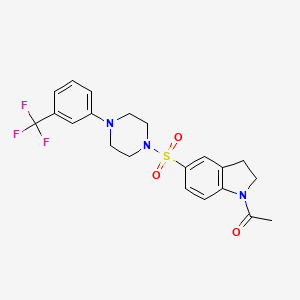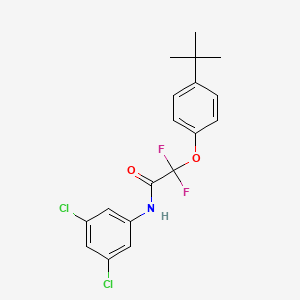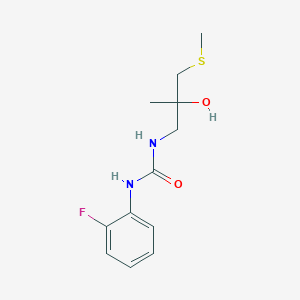
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea is an organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxy-methylthio propyl chain, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2-Fluoroaniline, 2-hydroxy-2-methyl-3-(methylthio)propylamine, and isocyanate derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
Catalysts: Use of specific catalysts to increase yield and reaction rate.
Reaction Conditions: Controlled temperature and pressure conditions to ensure consistency and purity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The urea moiety can be reduced to amines under strong reducing conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
科学研究应用
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are crucial in biological pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions.
相似化合物的比较
- 1-(2-Fluorophenyl)-3-(2-hydroxyethyl)urea
- 1-(2-Fluorophenyl)-3-(2-methylthioethyl)urea
- 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea
Comparison:
- Structural Differences: Variations in the substituents on the urea moiety and the aromatic ring.
- Unique Features: The presence of both hydroxy and methylthio groups in 1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-3-(methylthio)propyl)urea provides unique reactivity and potential biological activity.
- Applications: While similar compounds may share some applications, the specific combination of functional groups in this compound can lead to distinct properties and uses.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-12(17,8-18-2)7-14-11(16)15-10-6-4-3-5-9(10)13/h3-6,17H,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMSYUIYABSGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2749045.png)
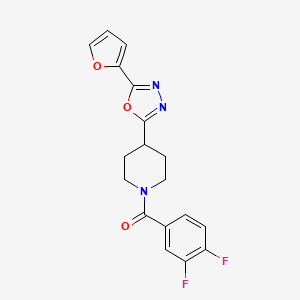
![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)
![5-benzyl-N-(2-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749050.png)
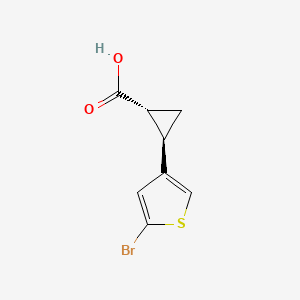
![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)
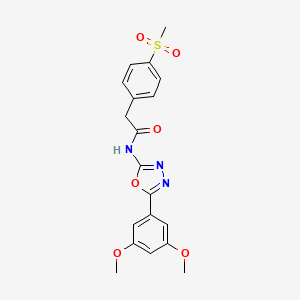
![[2-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2749058.png)
![N-(furan-2-ylmethyl)-3-(isopropylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2749061.png)
![11-Cyclopropyl-13-phenyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B2749062.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749063.png)
